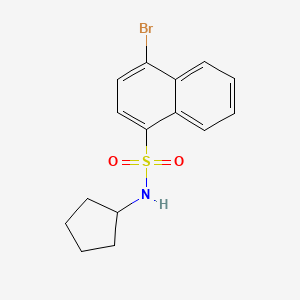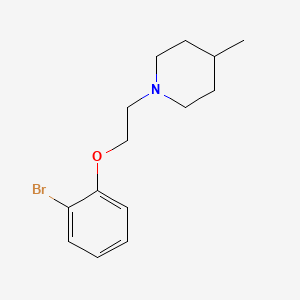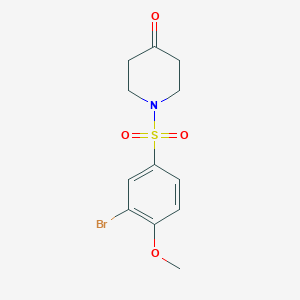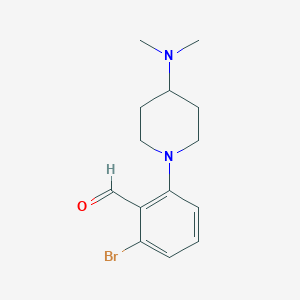
2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
Overview
Description
2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a synthetic organic compound with the molecular formula C17H22BrN2O and a molecular weight of 356.28 g/mol. This compound is known for its versatility as an intermediate in the synthesis of various dyes and organic compounds.
Preparation Methods
The synthesis of 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves the following steps:
Piperidine Substitution: The substitution of a piperidine ring with a dimethylamino group at the 4-position.
Aldehyde Formation: The formation of the aldehyde group at the 6-position of the benzaldehyde ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
This compound has a broad range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of cyanine dyes and fluorescent dyes.
Biology: Employed in the study of biological processes and as a fluorescent marker.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding to specific targets. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde include:
2-Bromo-1-(4-dimethylaminophenyl)ethanone: Another brominated compound with a similar structure.
6-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde: A positional isomer with the bromine atom at a different position.
4-(Dimethylamino)piperidin-1-yl derivatives: Compounds with variations in the piperidine ring or the substituents on the benzaldehyde ring.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-bromo-6-[4-(dimethylamino)piperidin-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-16(2)11-6-8-17(9-7-11)14-5-3-4-13(15)12(14)10-18/h3-5,10-11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNMNMOTULQLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


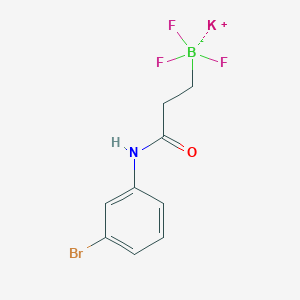
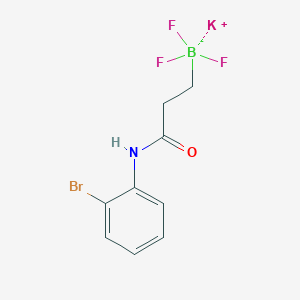
![2-Bromobenzo[d]thiazol-7-ol](/img/structure/B1408106.png)
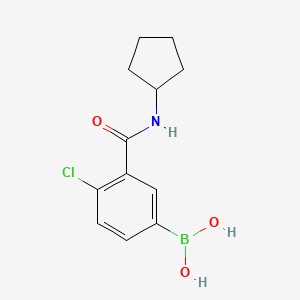

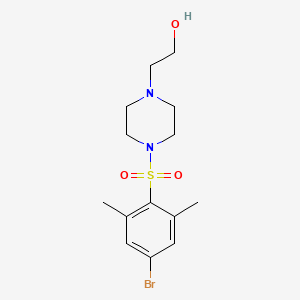

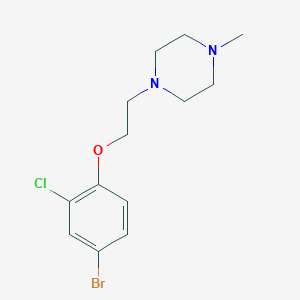
![Ethyl 8-cyano-7-methoxy-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408119.png)

